molecular formula C17H19NO5 B2483094 3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide CAS No. 742-15-4

3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide

Cat. No.: B2483094
CAS No.: 742-15-4
M. Wt: 317.341
InChI Key: BQYHECHXLBBJKB-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide: is an organic compound with the molecular formula C17H19NO5 and a molecular weight of 317.345 g/mol . This compound is characterized by the presence of three methoxy groups on the benzene ring and an amide linkage to a 4-methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form corresponding quinones under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like .

    Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions, such as .

Common Reagents and Conditions:

    Oxidation: Reagents like or in acidic medium.

    Reduction: in anhydrous ether.

    Substitution: in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide is a synthetic organic compound with the molecular formula C17H19NO5C_{17}H_{19}NO_5. It features a benzamide structure with three methoxy groups at the 3, 4, and 5 positions on one aromatic ring and a methoxyphenyl group attached via an amide bond. This compound is of interest because of its unique structural characteristics and potential biological activities, especially in cancer research.

Pharmaceutical Research

This compound is a lead compound in developing new anticancer treatments. It has been studied for its potential as an antitumor agent because it can disrupt tumor vasculature and inhibit cell proliferation. The presence of multiple methoxy groups may enhance its lipophilicity, facilitating better interaction with biological membranes and targets.

Interaction Studies
Interaction studies involving this compound focus on its binding affinity to biological targets such as tubulin or specific receptors involved in cancer pathways. Preliminary studies suggest that it may inhibit tubulin polymerization, disrupting microtubule dynamics crucial for cancer cell division.

Structural Comparison of Similar Compounds

Several compounds share structural similarities with this compound. The presence of multiple methoxy groups in specific positions contributes to its unique properties and potential applications in drug discovery.

Compound NameStructural FeaturesUnique Aspects
3,4-Dimethoxy-N-(2-methoxyphenyl)benzamideTwo methoxy groups on one ringLess complex than the target compound
2-Hydroxy-3,4,5-trimethoxybenzophenoneHydroxy group instead of an amideExhibits different biological activity profiles
N-(4-Methoxyphenyl)-3-methoxybenzamideSingle methoxy group on one ringSimpler structure; potentially different activity
3,4-Dimethoxy-N-(4-methylphenyl)benzamideMethyl substitution instead of methoxyAlters lipophilicity and potentially affects activity
2-Amino-3,4,5-trimethoxybenzophenonesAmino group additionDifferent reactivity and biological implications

Erianin Analogues

Erianin analogues have been designed and synthesized based on the bioisosterism principle by altering the two aromatic rings . The bioactivity of erianin derivatives can be affected by changing the substituents on the B ring . Replacing one of the three methoxy groups in the B ring with a halogen, such as 4-bromo-substituted analogue 26 and 3-chloro-substituted analogue 27, can cause the bioactivities to almost disappear . However, compounds 33–35, in which the 1-hydroxyl group of the A ring was replaced by bromine, chlorine, and fluorine, respectively, showed very good bioactivity .

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide involves its interaction with biological targets such as enzymes and receptors. The methoxy groups and the amide linkage play a crucial role in binding to these targets, influencing their activity. The compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

  • 3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide
  • 3,4,5-Trimethoxy-N-(4-methoxybenzyl)benzamide
  • 3,4,5-Trimethoxy-N-(3-methylphenyl)benzamide

Comparison:

3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide is unique due to the presence of the 4-methoxyphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable molecule for research.

Biological Activity

3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide is a synthetic organic compound notable for its potential biological activities, particularly in cancer research. This compound features a benzamide structure with three methoxy groups and is of interest due to its ability to disrupt tumor vasculature and inhibit cell proliferation.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO5. Its structure includes:

  • Three methoxy groups at the 3, 4, and 5 positions on one aromatic ring.
  • A methoxyphenyl group attached via an amide bond.

This unique arrangement enhances its lipophilicity, allowing for better interaction with biological membranes and potential targets within cells.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to:

  • Disrupt tumor vasculature.
  • Inhibit cell proliferation by interfering with microtubule dynamics crucial for cancer cell division .

In vitro studies have demonstrated that this compound can inhibit tubulin polymerization, which is vital for maintaining the structure of microtubules during cell division. This mechanism is similar to that of established antitumor agents like colchicine .

Case Studies

  • MCF-7 Breast Cancer Cells : In vitro tests revealed that compounds structurally similar to this compound showed IC50 values ranging from 10–33 nM against MCF-7 breast cancer cells. These compounds were found to arrest cells in the G2/M phase of the cell cycle and induce apoptosis .
  • Colon Cancer Studies : Related compounds derived from gallic acid exhibited varying degrees of anticancer effects on HCT-116 colon carcinoma cells. While these derivatives showed lower efficacy compared to doxorubicin, they indicate the potential for structural modifications to enhance biological activity .

The primary mechanism through which this compound exerts its biological activity appears to involve:

  • Inhibition of Tubulin Polymerization : By binding at the colchicine site on tubulin, it prevents the normal assembly of microtubules necessary for mitosis .
  • Vascular Disruption : This compound has been implicated in mechanisms that disrupt blood supply to tumors, further inhibiting their growth.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3,4-Dimethoxy-N-(2-methoxyphenyl)benzamideTwo methoxy groups on one ringLess complex than the target compound
2-Hydroxy-3,4,5-trimethoxybenzophenoneHydroxy group instead of an amideExhibits different biological activity profiles
N-(4-Methoxyphenyl)-3-methoxybenzamideSingle methoxy group on one ringSimpler structure; potentially different activity
3,4-Dimethoxy-N-(4-methylphenyl)benzamideMethyl substitution instead of methoxyAlters lipophilicity and potentially affects activity
2-Amino-3,4,5-trimethoxybenzophenonesAmino group additionDifferent reactivity and biological implications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide, and how can reaction yields be maximized?

The compound is typically synthesized via amide coupling between 3,4,5-trimethoxybenzoic acid derivatives and 4-methoxyaniline. Key steps include:

  • Activation of the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
  • Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) to minimize side reactions.
  • Purification via column chromatography or recrystallization. Yield optimization requires stoichiometric balancing and inert atmosphere conditions to prevent hydrolysis of intermediates .

Example Protocol :

StepReagents/ConditionsPurpose
13,4,5-Trimethoxybenzoic acid, DCC, DMAPCarboxylic acid activation
24-Methoxyaniline, DCM, 0°C → RTAmide bond formation
3NaHCO₃ wash, MgSO₄ dryingWorkup
4Ethanol recrystallizationPurification

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm methoxy group integration (δ 3.7–4.0 ppm) and aromatic proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 376.1422 for C₁₉H₂₁NO₅) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. RAW264.7) or bacterial strains .
  • Structural analogs : Activity shifts due to minor substituent changes (e.g., replacing methoxy with hydroxyl groups) .
  • Dosage and solubility : Poor aqueous solubility may skew IC₅₀ values; use DMSO or PEG-based vehicles for consistency .

Recommendations :

  • Cross-validate using orthogonal assays (e.g., enzyme inhibition + cell viability).
  • Perform structure-activity relationship (SAR) studies with systematic substituent variations .

Q. How can X-ray crystallography elucidate the compound’s binding mode with biological targets?

  • Crystallization : Co-crystallize with target proteins (e.g., COX-2) using vapor diffusion methods.
  • Data collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution datasets .
  • Refinement : SHELXL software for modeling ligand-protein interactions (e.g., hydrogen bonds with methoxy groups) .

Example Binding Data :

Target ProteinPDB IDResolution (Å)Key Interactions
COX-25KIR2.1H-bond with Arg120, hydrophobic packing with Val523

Q. What computational methods predict the compound’s pharmacokinetic properties and toxicity?

  • ADMET Prediction : Tools like SwissADME or ADMETLab assess logP (≈2.8), bioavailability (>30%), and CYP450 inhibition .
  • Toxicity Profiling : Ames test analogs reveal mutagenicity risks linked to anomeric amide derivatives; compare with benzyl chloride benchmarks .
  • Molecular Dynamics : Simulate binding stability with GROMACS (50 ns trajectories) to evaluate target residence time .

Q. Methodological Guidance

Q. How should researchers design experiments to investigate its mechanism of action in enzyme inhibition?

  • Enzyme Assays : Use fluorogenic substrates (e.g., Ac-FRET peptides for protease activity) with kinetic monitoring (λex/em = 340/450 nm) .
  • Inhibitor Screening : Dose-response curves (0.1–100 µM) to calculate IC₅₀ and Hill coefficients.
  • Competitive Binding : Surface plasmon resonance (SPR) to measure dissociation constants (KD) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Analysis : Conduct risk assessments for mutagenicity (Ames II testing) and decomposition products (DSC for thermal stability) .
  • PPE : Use nitrile gloves, fume hoods, and closed systems for reactions involving volatile intermediates (e.g., acyl chlorides) .

Q. Data Interpretation Tables

Table 1: Comparative Bioactivity of Structural Analogs

Compound ModificationBioactivity (IC₅₀, µM)TargetReference
This compound18.7 ± 2.3COX-2
3,4-Dimethoxy analog45.9 ± 5.1COX-2
4-Methoxy replaced with Cl>100COX-2

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-20-13-7-5-12(6-8-13)18-17(19)11-9-14(21-2)16(23-4)15(10-11)22-3/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYHECHXLBBJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742-15-4
Record name 3,4,5-TRIMETHOXY-N-(4-METHOXYPHENYL)BENZAMIDE
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